![molecular formula C16H12N2O B14426949 6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- CAS No. 85149-47-9](/img/structure/B14426949.png)
6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- is a complex organic compound with significant interest in the fields of chemistry and pharmacology. This compound is part of the indoloquinoline family, known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- can be achieved through various methods. One common approach involves the Pd-catalyzed intramolecular C-H arylation . This method allows for the formation of the indoloquinoline core by reacting N-(o-bromophenyl)-3-indolecarboxamides under specific conditions . Another method involves a copper (I)-catalyzed nitrile-addition/N-arylation ring-closure cascade , which provides an efficient route to synthesize this compound from 2-(2-bromophenyl)-N-(2-cyanophenyl)acetamides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation reactions and copper catalysts for nitrile addition . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can produce various substituted indoloquinolines, while nitrile addition can lead to ring-closed products with different functional groups .
Applications De Recherche Scientifique
6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- involves its interaction with molecular targets such as DNA topoisomerase-I . This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to cell death, making this compound a potential anticancer agent . The compound’s structure allows it to intercalate into DNA, disrupting its function and leading to the inhibition of topoisomerase activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cryptolepine: Another indoloquinoline with similar biological activities.
Neocryptolepine: A related compound with slight structural differences.
Quindoline: Known for its anticancer properties.
Uniqueness
6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit DNA topoisomerase-I sets it apart from other similar compounds, making it a valuable compound for further research and potential therapeutic applications .
Propriétés
Numéro CAS |
85149-47-9 |
|---|---|
Formule moléculaire |
C16H12N2O |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
5-methyl-11H-indolo[3,2-c]quinolin-6-one |
InChI |
InChI=1S/C16H12N2O/c1-18-13-9-5-3-7-11(13)15-14(16(18)19)10-6-2-4-8-12(10)17-15/h2-9,17H,1H3 |
Clé InChI |
MHMVPBSXECYXBK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C(C1=O)C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


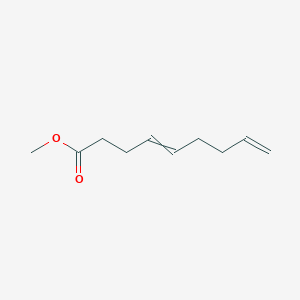

![5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14426883.png)
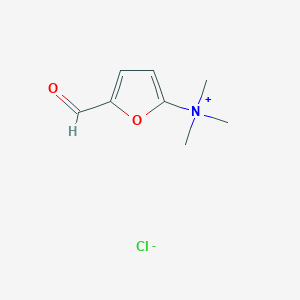
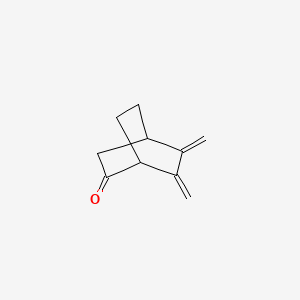
![1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14426891.png)
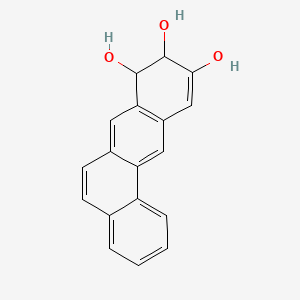
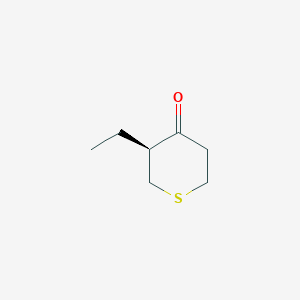
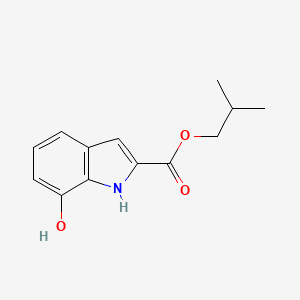
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14426914.png)
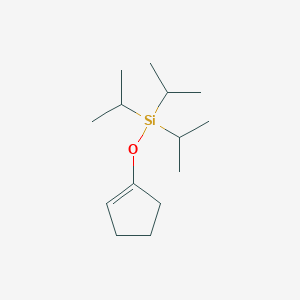
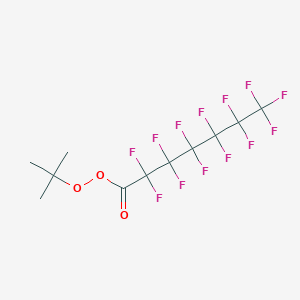
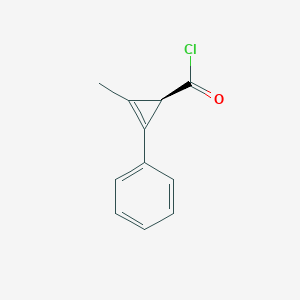
![N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline](/img/structure/B14426957.png)
